![molecular formula C17H17N5O2S2 B2587389 N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide CAS No. 1203416-39-0](/img/structure/B2587389.png)
N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide
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Overview
Description
N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide, also known as MTA, is a synthetic compound that has been widely used in scientific research due to its unique properties. MTA is a thiazole derivative that has shown potential as an anticancer agent, as well as a modulator of the immune system.
Scientific Research Applications
Anticancer Activity
The thiazole moiety in this compound has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives containing the thiazole ring and evaluated their activity against cancer cell lines. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides demonstrated promising anticancer effects against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells . Further studies could explore the mechanism of action and optimize these derivatives for targeted cancer therapy.
Inhibition of VEGFR2
The compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide demonstrated inhibition of VEGFR2 (vascular endothelial growth factor receptor 2), which plays a crucial role in angiogenesis and tumor growth . Investigating its selectivity, toxicity, and potential as an antiangiogenic agent could be valuable.
Barbiturate and Opiate Poisoning Treatment
Amiphenazole, a compound related to thiazoles, is employed in the treatment of barbiturate or opiate poisoning . While not directly related to our compound, this highlights the broader utility of thiazole-based molecules in toxicology.
Antibacterial Activity
Although not specifically studied for our compound, other thiazole derivatives have shown preliminary in vitro antibacterial activity against bacteria such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi . Exploring the antibacterial potential of our compound could be worthwhile.
Other Biological Effects
Given the diverse reactivity of thiazole-containing compounds, further investigations could explore their impact on various biological pathways, enzymes, and receptors. These effects may extend beyond the mentioned applications.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Mode of Action
It’s known that the biological outcomes of thiazole derivatives are greatly affected by the substituents on a particular position of the thiazole ring .
Biochemical Pathways
Thiazole derivatives have been reported to induce biological effects through various targets .
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities .
properties
IUPAC Name |
2-[2-[[2-(2-anilino-1,3-thiazol-4-yl)acetyl]amino]-1,3-thiazol-4-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S2/c1-18-14(23)7-12-9-26-17(21-12)22-15(24)8-13-10-25-16(20-13)19-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,18,23)(H,19,20)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCGJOASHVKZIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide |
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